amine CAS No. 1250052-46-0](/img/structure/B3225563.png)

[3-(Benzyloxy)propyl](ethyl)amine

Overview

Description

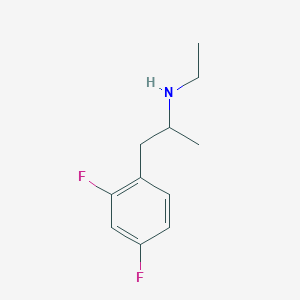

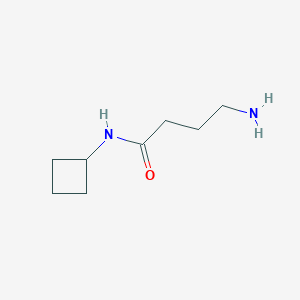

“3-(Benzyloxy)propylamine” is a compound with the IUPAC name 3-(benzyloxy)-N-ethyl-1-propanamine . It has a molecular weight of 193.29 and its InChI code is 1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 . It is a liquid at room temperature .

Synthesis Analysis

Amines, such as “3-(Benzyloxy)propylamine”, can be synthesized by various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . A third method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another method . Reductive amination of aldehydes or ketones is also a common method .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)propylamine” can be understood by considering it as a derivative of ammonia, where one or more hydrogen atoms are replaced by hydrocarbon groups . In this case, the molecule is a primary amine, meaning one hydrogen atom in the ammonia molecule has been replaced by an alkyl group .Chemical Reactions Analysis

Amines, including “3-(Benzyloxy)propylamine”, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with halogenoalkanes . The lone pair on the nitrogen in the primary amine can attack the carbon in the halogenoalkane, leading to the formation of a new compound .Physical And Chemical Properties Analysis

“3-(Benzyloxy)propylamine” is a liquid at room temperature . Amines, in general, are soluble in organic solvents like alcohol, benzene, and ether . They are basic in nature and can form salts when reacted with acids .Mechanism of Action

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

The mode of action of 3-(Benzyloxy)propylamine involves its interaction with its targets. Amines can undergo a variety of reactions, including nucleophilic substitution and oxidation . The benzylic position of the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, influencing their function .

Biochemical Pathways

Amines are known to play a role in various biochemical processes, including the synthesis of proteins, neurotransmitters, and other biomolecules .

Pharmacokinetics

Amines, in general, are known for their water solubility and volatility, which can influence their absorption and distribution in the body .

Result of Action

Amines can influence cellular function through their interactions with various targets, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)propylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

Advantages and Limitations for Lab Experiments

One advantage of using [3-(Benzyloxy)propyl](ethyl)amine in lab experiments is its ability to selectively target monoamine transporters. This allows researchers to study the specific effects of dopamine, norepinephrine, and serotonin on various physiological and biochemical processes. However, one limitation is its potential for abuse and addiction, which can make it difficult to use in certain research settings.

Future Directions

There are many potential future directions for research involving [3-(Benzyloxy)propyl](ethyl)amine. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression and attention deficit hyperactivity disorder. Another area of interest is its potential as a tool for studying the effects of drugs of abuse on the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for abuse and addiction.

Scientific Research Applications

[3-(Benzyloxy)propyl](ethyl)amine is widely used in scientific research as a tool to study the function of various neurotransmitters in the brain. It is particularly useful in studying the role of dopamine, norepinephrine, and serotonin in the brain. It has also been used to study the effects of drugs of abuse on the brain.

properties

IUPAC Name |

N-ethyl-3-phenylmethoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCAGFQTYLIKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)

amine](/img/structure/B3225537.png)

![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)